4-Methylpent-4-enenitrile

Descripción general

Descripción

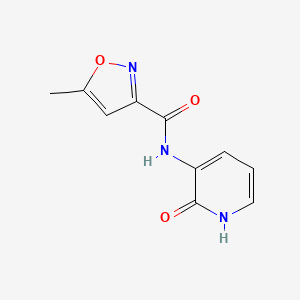

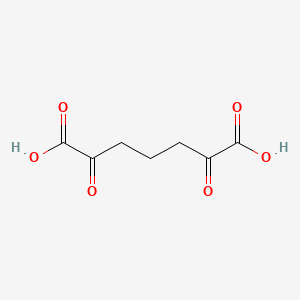

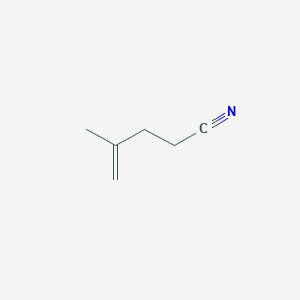

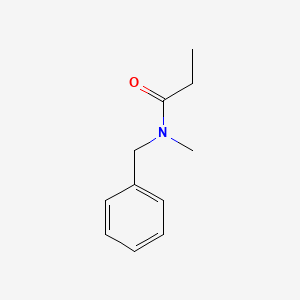

4-Methylpent-4-enenitrile (also known as 4-methyl-1-pentenenitrile ) is an organic compound with the chemical formula C6H9N . It belongs to the class of alkenes and contains a nitrile functional group. The compound’s structure consists of a five-carbon chain with a methyl group (CH3) attached to the fourth carbon atom and a cyano group (CN) at the terminal carbon. The IUPAC name for this compound is (Z)-4-methylpent-4-enenitrile .

Synthesis Analysis

The synthesis of this compound involves various methods, including dehydration reactions of alcohols or nitrilation of appropriate precursors. For instance, it can be prepared by treating 4-methyl-1-pentanol with a dehydrating agent such as phosphorus pentoxide (P2O5) . The reaction proceeds via the elimination of water, resulting in the formation of the nitrile group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear arrangement of atoms. The double bond between the fourth and fifth carbon atoms gives rise to geometric isomers, with the (Z)-configuration being the most stable. The presence of the nitrile group imparts polarity to the molecule, affecting its physical and chemical properties .

Chemical Reactions Analysis

Aplicaciones Científicas De Investigación

Photorearrangement and Substituent Effects

- Photorearrangement to Arylcyclopropanes: The photorearrangement of 2-aryl-4-methylpent-2-enenitriles to arylcyclopropanes is a notable process, with the efficiency of 1,2-hydrogen migration being independent of electronic effects and related to the singlet energy of the excited molecule. This highlights the impact of substituent effects on molecular behavior during photoreaction processes (Kumagai et al., 1989).

Catalytic Applications

- Catalytic Activity in Alcohol Conversion: The transformation of 4-hydroxy-4-methylpent-2-ynenitrile in the presence of KCN is significant for understanding the catalytic behavior of cyanoacetylenic alcohols. This process leads to various products, demonstrating the versatility of 4-methylpent-4-enenitrile derivatives in catalytic reactions (Mal’kina et al., 2006).

- Dehydration of Alcohols over Nanocomposite Oxides: Investigations into the dehydration of 4-methylpentan-2-ol over SiO2 supported CeO2 and CeZrO2 nanocomposite oxides reveal the potential of these catalysts in converting alcohols to olefins like 4-methylpent-1-ene. The study shows the importance of the acid-base properties of the catalysts in influencing the selectivity and conversion rate (Reddy et al., 2007).

Polymer Science

- Copolymers of 4-Methylpent-1-ene: Research into the IR spectra of copolymerization products of 4-methylpent-1-ene and n-hex-1-ene with specific catalysts contributes to our understanding of copolymer composition and structure. This insight is vital for developing polymers with desired properties (Bakayutov et al., 1975).

- Poly-4-methyl-1-pentene in Dielectric Materials: Poly-4-methyl-1-pentene's dielectric properties make it a promising material for electrical capacitors, suggesting its utility in energy storage applications. This expands the scope of this compound related polymers beyond traditional uses (Ghule et al., 2021).

Synthetic Chemistry

- Optically Active Synthesis: The synthesis of optically active 4-hydroxyalk-2-enenitriles from 2-(p-chlorophenylsulfinyl)acetonitrile demonstrates the role of this compound derivatives in creating optically active compounds, which is crucial for developing chiral molecules in synthetic chemistry (Nolcami et al., 1986).

Propiedades

IUPAC Name |

4-methylpent-4-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-6(2)4-3-5-7/h1,3-4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXZPXIIEIAJKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379520 | |

| Record name | 4-methylpent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34998-36-2 | |

| Record name | 4-methylpent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propenamide, N,N-bis[2-[(1-oxo-2-propenyl)amino]ethyl]-](/img/structure/B3051528.png)

![1-[3-(Octadec-9-enylamino)propyl]pyrrole-2,5-dione](/img/structure/B3051529.png)